molecular formula C9H9F B7891188 2-Ethenyl-1-fluoro-3-methylbenzene

2-Ethenyl-1-fluoro-3-methylbenzene

Cat. No.: B7891188
M. Wt: 136.17 g/mol
InChI Key: AXYROGXCYCUVDD-UHFFFAOYSA-N
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Description

2-Ethenyl-1-fluoro-3-methylbenzene: is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with an ethenyl group, a fluorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-1-fluoro-3-methylbenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of fluorobenzene with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions typically include:

    Temperature: 0-5°C

    Solvent: Anhydrous conditions using solvents like dichloromethane or carbon disulfide

    Catalyst: AlCl₃

Another method involves the Heck reaction , where a palladium catalyst is used to couple a vinyl halide with a substituted benzene derivative under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-throughput screening for catalyst optimization and reaction conditions can enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-1-fluoro-3-methylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.

    Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.

Common Reagents and Conditions

    Nitration: HNO₃/H₂SO₄ at low temperatures

    Sulfonation: SO₃/H₂SO₄ at elevated temperatures

    Halogenation: Br₂/FeBr₃ or Cl₂/AlCl₃ under controlled conditions

Major Products

    Nitration: Formation of nitro derivatives

    Sulfonation: Formation of sulfonic acids

    Halogenation: Formation of halogenated derivatives

Scientific Research Applications

2-Ethenyl-1-fluoro-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of fluorescent probes due to the presence of the fluorine atom.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethenyl-1-fluoro-3-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. The benzene ring undergoes electrophilic substitution, while the ethenyl group can participate in addition reactions. The fluorine atom can influence the reactivity and selectivity of these reactions by altering the electron density on the benzene ring.

Comparison with Similar Compounds

Similar Compounds

    2-Ethenyl-1-fluorobenzene: Lacks the methyl group, leading to different reactivity and applications.

    1-Fluoro-3-methylbenzene: Lacks the ethenyl group, affecting its chemical behavior.

    2-Ethenyl-1-methylbenzene: Lacks the fluorine atom, resulting in different electronic properties.

Properties

IUPAC Name

2-ethenyl-1-fluoro-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F/c1-3-8-7(2)5-4-6-9(8)10/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYROGXCYCUVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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